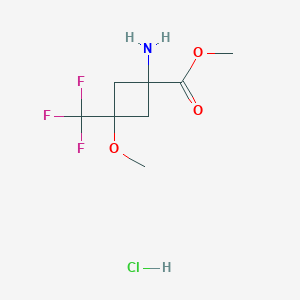

![molecular formula C16H16O4 B2495117 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid CAS No. 838887-77-7](/img/structure/B2495117.png)

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid involves protective group strategies and selective functional group transformations. For instance, 4-Methoxy-α-methylbenzyl alcohol has been utilized as a new protecting group for carboxylic acids, showcasing its relevance in the synthesis of complex molecules through the hydrolysis of esters obtained from the coupling of alcohol with corresponding acids (S. Yoo, Ryung Kim Hye, & Yong Kyu, 1990). Such methodologies are foundational for constructing the molecular architecture of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Methoxy-benzoic acid derivatives, has been elucidated through single-crystal X-ray diffraction, highlighting the importance of molecular geometry and conformation in understanding the behavior and reactivity of such molecules (Zhao et al., 2010).

Chemical Reactions and Properties

Selective para-metalation of unprotected methoxy benzoic acids illustrates the chemical reactivity and potential for further functionalization of the methoxy benzoic acid backbone (Surajit Sinha, Bhubaneswar Mandal, & S. Chandrasekaran, 2000). This reactivity is crucial for modifications leading to the synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid in various environments and applications. The crystal structure of related compounds provides insights into the packing, hydrogen bonding, and other intermolecular interactions that influence these physical properties (V. Nesterov, 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the application and functionality of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid. The selective deprotection and reactivity of methoxybenzyl protecting groups offer valuable insights into the compound's chemical behavior and its manipulation in synthetic chemistry (K. Horita, T. Yoshioka, Tatsuyoshi Tanaka, Y. Oikawa, & O. Yonemitsu, 1986).

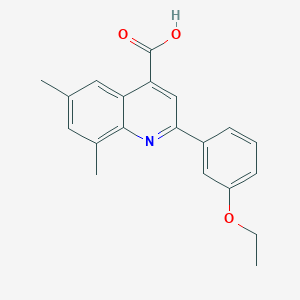

Aplicaciones Científicas De Investigación

Oxidative Debenzylation and Protecting Groups

A study introduces 4-Methoxy-α-methylbenzyl alcohol, a derivative closely related to the target compound, as a new protecting group for carboxylic acids. The corresponding esters, obtained from the coupling of this alcohol and acids, were effectively hydrolyzed by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), demonstrating its utility in synthetic chemistry for protecting carboxylic acids with sensitivity to reductive debenzylation reactions (Yoo, Kim, & Kyu, 1990).

Dopants in Polyaniline Synthesis

Another research application involves the use of substituted benzoic acids, including derivatives similar to the compound , as dopants in polyaniline. This work explored how benzoic acids and their derivatives enhance the electrical conductivity of polyaniline, a conductive polymer, showcasing the potential of these compounds in developing advanced materials with tailored electrical properties (Amarnath & Palaniappan, 2005).

Microbial Metabolism of Aromatic Acids

Research on the metabolic pathways of Pseudomonas putida has shown the oxidation of aromatic acids, including methoxybenzoic acids. This study highlights the organism's ability to metabolize complex organic compounds, offering insights into bioremediation and the microbial breakdown of environmental pollutants (Donnelly & Dagley, 1980).

Antimicrobial and Molluscicidal Activities

Piper aduncum leaves have been found to contain prenylated benzoic acid derivatives, demonstrating antimicrobial and molluscicidal activities. This research underscores the potential of these compounds in developing natural pesticide and antimicrobial agents (Orjala et al., 1993).

Liquid-phase Oxidation and Catalysis

A study on the liquid-phase oxidation of methylbenzenes by a cobalt-copper-bromide system has produced insights into the selective oxidation processes of aromatic compounds, including those related to "3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid". This research could inform the development of more efficient catalytic processes in organic synthesis (Okada & Kamiya, 1981).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-methoxy-4-[(4-methylphenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-11-3-5-12(6-4-11)10-20-14-8-7-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXWKIJLIFRJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)

![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)

![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)